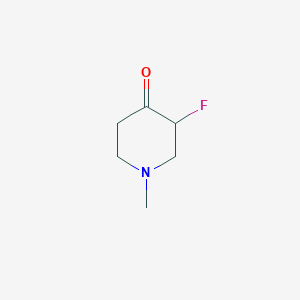

3-Fluoro-1-methyl-piperidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-1-methyl-piperidin-4-one is a fluorinated piperidine derivative. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methyl-piperidin-4-one typically involves the fluorination of piperidine derivatives. One common method is the use of Selectfluor® as a fluorinating agent . The reaction conditions often include mild temperatures and the presence of a base to facilitate the fluorination process .

Industrial Production Methods

Industrial production of fluorinated piperidine derivatives, including this compound, often involves large-scale fluorination reactions using efficient and cost-effective fluorinating agents. The process may also include purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-piperidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: 3-Fluoro-1-methyl-piperidin-4-ol.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-1-methyl-piperidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methyl-piperidin-4-one involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and electrostatic interactions . The compound may also modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

3-Fluoro-1-methyl-piperidin-4-amine: Another fluorinated piperidine derivative with similar structural features.

1-Methyl-4-piperidone: A non-fluorinated analog used in similar applications.

Uniqueness

3-Fluoro-1-methyl-piperidin-4-one is unique due to the presence of the fluorine atom, which can significantly enhance its metabolic stability and bioavailability compared to non-fluorinated analogs . This makes it a valuable compound in drug design and other scientific research applications .

Biological Activity

3-Fluoro-1-methyl-piperidin-4-one is a fluorinated piperidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological effects, including anticancer, neuroprotective, and analgesic properties. This article summarizes its biological activity based on recent research findings.

Chemical Structure and Properties

This compound (C6H10FNO) features a piperidine ring with a fluorine atom at the 3-position and a methyl group at the 1-position. This structure is crucial for its biological activity, as modifications to the piperidine ring can significantly influence pharmacokinetic properties and receptor interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells (FaDu). The compound exhibited cytotoxicity that was superior to traditional chemotherapeutics like bleomycin, suggesting a promising avenue for cancer therapy through novel piperidine derivatives .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| FaDu (hypopharyngeal) | 25.72 ± 3.95 | |

| MCF (breast cancer) | Not specified | |

| U87 (glioblastoma) | Not specified |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease. It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter degradation. By inhibiting these enzymes, this compound may enhance cholinergic signaling, offering potential therapeutic benefits for neurodegenerative conditions .

Analgesic Properties

In addition to its anticancer and neuroprotective activities, this piperidine derivative has been explored for its analgesic effects. Research indicates that it may act as a dual agonist at μ-opioid and σ1 receptors, which are implicated in pain modulation. This dual action could enhance its efficacy in treating neuropathic pain .

Case Studies and Research Findings

Several case studies have been documented regarding the efficacy of this compound:

- Cancer Treatment : In vivo studies demonstrated that mice treated with this compound showed significant tumor growth suppression compared to control groups.

- Neuroprotection : Animal models of Alzheimer's disease exhibited improved cognitive function when treated with the compound, highlighting its potential as a therapeutic agent.

Properties

Molecular Formula |

C6H10FNO |

|---|---|

Molecular Weight |

131.15 g/mol |

IUPAC Name |

3-fluoro-1-methylpiperidin-4-one |

InChI |

InChI=1S/C6H10FNO/c1-8-3-2-6(9)5(7)4-8/h5H,2-4H2,1H3 |

InChI Key |

RGCRFKQOTAPTTF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=O)C(C1)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.